molecular formula C11H9ClO2S2 B13767511 5-(Methylthio)-1-naphthalenesulfonyl chloride CAS No. 53135-95-8

5-(Methylthio)-1-naphthalenesulfonyl chloride

Cat. No.: B13767511
CAS No.: 53135-95-8
M. Wt: 272.8 g/mol
InChI Key: RDMPPPXDERTAFG-UHFFFAOYSA-N
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Description

5-(Methylthio)-1-naphthalenesulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a naphthalene ring substituted with a methylthio group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1-naphthalenesulfonyl chloride typically involves the sulfonylation of 5-(methylthio)-1-naphthol. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions generally include:

    Temperature: The reaction is often conducted at low temperatures to control the reactivity of the sulfonylating agents.

    Solvent: Common solvents used include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-(Methylthio)-1-naphthalenesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions. Reduction reactions can also be performed to modify the functional groups on the naphthalene ring.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonothioates.

    Oxidation Products: Sulfoxides and sulfones are the primary products of oxidation reactions.

Scientific Research Applications

Chemistry: 5-(Methylthio)-1-naphthalenesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-1-naphthalenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products, depending on the nucleophile used. The methylthio group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds:

    5-(Methylthio)-2-naphthalenesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the naphthalene ring.

    5-(Ethylthio)-1-naphthalenesulfonyl chloride: Similar structure with an ethylthio group instead of a methylthio group.

    5-(Methylthio)-1-benzenesulfonyl chloride: Similar structure with a benzene ring instead of a naphthalene ring.

Uniqueness: 5-(Methylthio)-1-naphthalenesulfonyl chloride is unique due to the specific positioning of the methylthio and sulfonyl chloride groups on the naphthalene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

53135-95-8

Molecular Formula

C11H9ClO2S2

Molecular Weight

272.8 g/mol

IUPAC Name

5-methylsulfanylnaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H9ClO2S2/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3

InChI Key

RDMPPPXDERTAFG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

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